1,3-Disilacyclobutadien
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Overview
Description
1,3-Disilete is a chemical compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms within their molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Disilete typically involves the reaction of silicon-containing precursors under controlled conditions. One common method is the reaction of dichlorosilane with a suitable organic substrate in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of 1,3-Disilete can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Disilete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, resulting in the formation of siloxanes.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds, producing silanes.
Substitution: Substitution reactions involve the replacement of one or more functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. These reactions often require anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions can be facilitated by the use of catalysts such as palladium or platinum. The choice of solvent and temperature can significantly influence the reaction outcome.
Major Products Formed
Oxidation: Siloxanes and silanols are common products of oxidation reactions.
Reduction: Silanes and hydrosilanes are typically formed during reduction reactions.
Substitution: The products of substitution reactions vary depending on the nature of the substituent introduced.
Scientific Research Applications
1,3-Disilete has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential use in drug delivery systems and as a component of biocompatible materials.
Medicine: Research is ongoing to explore the use of 1,3-Disilete derivatives in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of high-performance materials, such as silicone-based polymers and coatings, which have applications in electronics, automotive, and construction industries.
Mechanism of Action
The mechanism of action of 1,3-Disilete involves its interaction with specific molecular targets and pathways. The silicon atoms within the molecule can form stable bonds with various functional groups, allowing for the formation of complex structures. These interactions can influence the physical and chemical properties of the compound, making it suitable for a wide range of applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: These compounds contain oxygen atoms instead of silicon and are used as protective groups in organic synthesis.
1,3-Dioxolanes: Similar to 1,3-Dioxanes, these compounds also contain oxygen atoms and are used in various chemical reactions.
Uniqueness of 1,3-Disilete
1,3-Disilete is unique due to the presence of silicon atoms, which impart distinct chemical properties compared to oxygen-containing analogs. The silicon atoms provide increased stability and reactivity, making 1,3-Disilete a valuable compound in the synthesis of advanced materials and in various industrial applications.
Properties
Molecular Formula |
C2H2Si2 |
---|---|
Molecular Weight |
82.21 g/mol |
InChI |
InChI=1S/C2H2Si2/c1-3-2-4-1/h1-2H |
InChI Key |
SNHYUCHBJJMFCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=[Si]C=[Si]1 |
Origin of Product |
United States |
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